8-Chloro-3-(trifluoromethyl)-1,5-naphthyridine CAS 130291-18-8 properties
8-Chloro-3-(trifluoromethyl)-1,5-naphthyridine CAS 130291-18-8 properties
Topic: 8-Chloro-3-(trifluoromethyl)-1,5-naphthyridine (CAS 130291-18-8) Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists
Unlocking the Potential of Fluorinated Naphthyridine Scaffolds in Drug Discovery
Executive Summary
8-Chloro-3-(trifluoromethyl)-1,5-naphthyridine (CAS 130291-18-8) represents a high-value heterocyclic scaffold in modern medicinal chemistry. Characterized by the fusion of two pyridine rings with specific halogen and fluoroalkyl substitutions, this compound serves as a critical building block for "lead-like" small molecules. Its structural duality—offering an electrophilic handle at C-8 for diversification and a metabolically stable lipophilic anchor at C-3—makes it an ideal template for developing kinase inhibitors, GPCR ligands, and anti-infective agents. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic routes, and reactivity profile.
Physicochemical Profile
Understanding the fundamental properties of this scaffold is essential for predicting its behavior in biological systems and synthetic workflows.
Table 1: Core Physicochemical Properties
| Property | Value / Description | Source/Note |
| CAS Number | 130291-18-8 | Chemical Abstracts Service |
| IUPAC Name | 8-Chloro-3-(trifluoromethyl)-1,5-naphthyridine | Official Nomenclature |
| Molecular Formula | Stoichiometry | |
| Molecular Weight | 232.59 g/mol | Calculated |
| Physical State | Solid (Pale yellow to off-white powder) | Standard for class |
| Melting Point | 110–115 °C (Predicted) | Experimental data varies by purity |
| Boiling Point | ~295 °C at 760 mmHg (Predicted) | Calculated |
| LogP | 2.8 ± 0.4 (Predicted) | Lipophilicity indicator |
| pKa | ~2.5 (Conjugate acid of pyridine N) | Weakly basic |
| Solubility | Soluble in DCM, DMSO, EtOAc; Insoluble in water | Organic solvent profile |
Technical Insight: The trifluoromethyl (
) group significantly increases lipophilicity (LogP) compared to the parent naphthyridine, enhancing membrane permeability—a crucial factor for CNS-targeted drug discovery.
Synthetic Pathways & Retrosynthesis
The synthesis of 1,5-naphthyridines substituted at the 3- and 8-positions typically requires a convergent approach. The most robust strategy involves constructing the naphthyridine core from a functionalized pyridine precursor.
3.1. Retrosynthetic Analysis
The logical disconnection reveals two primary pathways:
-
Route A (Cyclization): Condensation of a 3-aminopyridine derivative with a glycerol equivalent (Skraup-type) or a malonate (Gould-Jacobs).[1]
-
Route B (Functionalization): Late-stage chlorination of a pre-formed 1,5-naphthyridin-8-one or N-oxide intermediate.
3.2. Primary Synthetic Workflow
The following DOT diagram illustrates the stepwise construction of the scaffold, highlighting the critical chlorination step using phosphorus oxychloride (
Caption: Figure 1. Stepwise synthetic pathway via Gould-Jacobs cyclization and subsequent deoxychlorination.
Protocol Note: The chlorination step using
Reactivity Profile & Functionalization
For the medicinal chemist, the value of CAS 130291-18-8 lies in its predictable reactivity. The molecule features two distinct electronic zones:
-
The Electrophilic "Warhead" (C-8): The chlorine atom is highly activated for Nucleophilic Aromatic Substitution (
) due to the electron-withdrawing nature of the adjacent nitrogen (N-1) and the para-nitrogen (N-5). -
The Lipophilic "Shield" (C-3): The
group is chemically inert under standard coupling conditions but exerts a strong inductive effect (-I), further activating the ring system.
4.1. Key Transformations
- Displacement: Reaction with amines, alkoxides, or thiols displaces the C-8 chlorine. This is the primary method for library generation.
-
Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling at C-8 allows for the introduction of aryl or heteroaryl groups.
-
Buchwald-Hartwig Amination: Useful for introducing sterically hindered amines that fail under standard
conditions.
Caption: Figure 2. Functionalization map showing primary divergent pathways from the C-8 chloro handle.
Applications in Medicinal Chemistry
The 1,5-naphthyridine scaffold is a bioisostere of quinoline and isoquinoline, often utilized to improve metabolic stability and solubility.
-
Kinase Inhibition: The nitrogen atoms in the naphthyridine core can act as hydrogen bond acceptors in the ATP-binding pocket of kinases. The 3-
group often occupies a hydrophobic pocket, enhancing binding affinity. -
Antimalarial Agents: Historically, naphthyridines have shown efficacy similar to chloroquine. The 8-chloro derivative allows for the attachment of basic side chains necessary for accumulation in the parasite's food vacuole.
-
Bromodomain Inhibitors: Recent studies have highlighted 1,5-naphthyridines as effective scaffolds for BET bromodomain inhibition, relevant in oncology.
Case Study Logic: Replacing a quinoline core with 3-(trifluoromethyl)-1,5-naphthyridine often results in:
-
Lower pKa: Reduced basicity of the ring nitrogens compared to quinoline.
-
Metabolic Blocking: The
group blocks oxidative metabolism at the C-3 position.
Safety & Handling (SDS Summary)
-
Signal Word: Warning
-
Hazard Statements:
-
Handling: Use in a fume hood. Avoid dust formation. The compound releases toxic fumes (
, , ) upon thermal decomposition. -
Storage: Keep container tightly closed in a dry, well-ventilated place. Store under inert gas (Nitrogen/Argon) if long-term stability is required.
References
-
Litvinov, V. P. (2004). Advances in the chemistry of naphthyridines. Russian Chemical Reviews, 73(7), 637–669. Link
-
Mital, A., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. Link
- Lovering, F., et al. (2016). The application of the 1,5-naphthyridine scaffold in medicinal chemistry. Bioorganic & Medicinal Chemistry Letters, 26(15), 3417-3424.
-
Chemical Abstracts Service. (n.d.). CAS Registry Number 130291-18-8.[3] American Chemical Society.[4] Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12826709. Link
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- 2. 4-Chloro-2-(trifluoromethyl)aniline 97 445-03-4 [sigmaaldrich.com]
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- 4. Synthesis of antimalarials; synthesis of certain 1,5- and 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
